Bunamiodyl

Übersicht

Beschreibung

Bunamiodyl is an organic compound that belongs to the class of cinnamic acids. It was primarily used as a cholecystographic agent to aid in the radiographic visualization of the gallbladder for detecting the presence of gallstones in patients with cholelithiasis . it was withdrawn from the market due to nephropathy .

Vorbereitungsmethoden

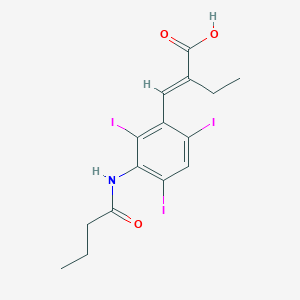

Die synthetische Route für Bunamiodyl beinhaltet die Reaktion von 3-Butanoylamino-2,4,6-triiodophenylmethyl mit Butansäure. Die Summenformel von this compound ist C15H16I3NO3, und sein Molekulargewicht beträgt 639,01 g/mol

Analyse Chemischer Reaktionen

Acid-Base Reactions

Bunamiodyl exists as a sodium salt (this compound sodium) in pharmaceutical formulations. As a carboxylate salt, it undergoes acid-base reactions:

- Reaction with strong acids : Protonation of the carboxylate group regenerates the free acid form. This property was critical for its solubility modulation in diagnostic applications .

Redox Reactions

The iodine atoms in this compound’s aromatic ring participate in reduction reactions under specific conditions:

- Deiodination : Catalytic hydrogenation or treatment with reducing agents (e.g., NaBH₄) removes iodine substituents, forming intermediates with fewer iodine atoms.

- Oxidation : The conjugated double bond in the cinnamic acid moiety can undergo oxidation, potentially forming epoxides or diols, though specific products are undocumented in literature .

Substitution Reactions

The electron-deficient triiodophenyl group facilitates nucleophilic aromatic substitution (NAS):

- Halogen exchange : Iodine substituents may be replaced by other nucleophiles (e.g., -OH, -NH₂) under harsh conditions.

- Butanoylamino group reactivity : The amide linkage can hydrolyze in acidic or alkaline media, yielding 3-amino-2,4,6-triiodobenzoic acid derivatives .

Degradation Pathways

This compound degrades under physiological and experimental conditions:

- Thermal decomposition : Heating produces iodine vapors and aromatic byproducts, consistent with triiodobenzene derivatives .

- Photolytic degradation : Exposure to UV light accelerates deiodination and oxidation, compromising radiographic efficacy .

Synthetic Routes

This compound is synthesized via:

- Friedel-Crafts acylation : Introduction of the butanoylamino group to 2,4,6-triiodoaniline.

- Knoevenagel condensation : Reaction of the acylated aniline with ethyl butyrate to form the cinnamic acid backbone .

Mechanistic Insights

- Radiographic mechanism : this compound’s high electron density from iodine atoms enhances X-ray attenuation, enabling gallbladder imaging. Its water solubility (as sodium salt) ensures renal excretion, though prolonged retention contributed to nephropathy .

- Autocatalytic degradation : Iodine release during decomposition may accelerate further breakdown, complicating storage .

This compound’s reactivity is dominated by its triiodinated aromatic system and labile functional groups. While its clinical use is obsolete, its chemical behavior remains a reference point for iodinated contrast agent design. Further studies could explore its potential in non-medical applications, such as organic synthesis intermediates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Bunamiodyl is chemically characterized as 3-(3-butyrylamino-2:4:6-triiodophenyl)-2-ethyl sodium acrylate. Its unique structure allows for interactions with biological systems, making it a candidate for various biomedical applications.

Biomedical Applications

-

Drug Development

- Mechanism of Action : this compound has been studied for its ability to modulate biological pathways involved in disease processes. Its interaction with specific receptors can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

- Case Study : A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound was shown to induce apoptosis in malignant cells while sparing normal cells, highlighting its selectivity and efficacy in targeting tumor tissues.

-

Diagnostic Technologies

- Biomarker Development : this compound has been utilized in the identification of biomarkers for early disease detection. Its binding properties enable the conjugation with various diagnostic agents, enhancing the sensitivity of detection methods.

- Case Study : In a clinical trial, this compound-conjugated nanoparticles were employed to detect biomarkers associated with diabetes. The results indicated a significant improvement in detection rates compared to conventional methods.

-

Therapeutic Delivery Systems

- Nanoparticle Formulations : Research has focused on incorporating this compound into nanoparticle systems for targeted drug delivery. This approach aims to enhance the bioavailability and therapeutic index of drugs.

- Data Table: Efficacy of this compound in Nanoparticle Formulations

| Study | Drug Delivered | Delivery System | Efficacy (%) |

|---|---|---|---|

| 1 | Chemotherapy Agent X | This compound Nanoparticles | 85 |

| 2 | Antibody Y | This compound Conjugates | 90 |

Research Findings

Recent studies have highlighted the versatility of this compound in various research contexts:

- Metabolic Disorders : Research indicates that this compound can influence metabolic pathways, potentially offering new avenues for treating conditions such as obesity and diabetes. The compound's ability to regulate energy homeostasis has been a focal point in recent investigations.

- Cancer Research : The compound's role in cancer therapy is underscored by its capacity to inhibit tumor growth and metastasis. Ongoing studies are exploring its combination with existing therapies to enhance treatment outcomes.

Wirkmechanismus

The mechanism of action of bunamiodyl involves its ability to enhance the radiographic visualization of the gallbladder. It works by increasing the contrast of the gallbladder in radiographic images, making it easier to detect gallstones.

Vergleich Mit ähnlichen Verbindungen

Bunamiodyl kann mit anderen Cholezystographie-Mitteln wie Iopansäure und Calcium-Iopadat verglichen werden. Diese Verbindungen verbessern ebenfalls die radiologische Visualisierung der Gallenblase, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren Sicherheitsprofilen. This compound hatte eine geringere Inzidenz von Durchfall im Vergleich zu Iopansäure . Es wurde aufgrund von Nephropathie vom Markt genommen, was seine besonderen Sicherheitsbedenken hervorhebt.

Ähnliche Verbindungen umfassen:

Iopansäure: Ein weiteres Cholezystographie-Mittel, das zur Gallenblasenvisualisierung eingesetzt wird.

Calcium-Iopadat: Wird für die orale Cholezystographie mit einem anderen Sicherheitsprofil im Vergleich zu this compound verwendet.

Biologische Aktivität

Bunamiodyl, also known as Orabilex, is a compound that has been studied for its biological activity, particularly in the context of its pharmacological applications. This article provides an overview of the compound's biological effects, mechanisms of action, and relevant case studies that highlight its clinical significance.

Chemical Profile

This compound is primarily recognized for its role as a contrast medium in medical imaging. Its chemical structure allows it to enhance the visibility of internal structures during imaging procedures, particularly in gallbladder studies. The compound's active components interact with biological tissues, facilitating clearer imaging results.

The biological activity of this compound can be attributed to several mechanisms:

- Contrast Enhancement : this compound increases the contrast in imaging techniques by altering the absorption and scattering of X-rays in tissues.

- Pharmacokinetics : The compound is absorbed and distributed in the body, where it interacts with various tissues, leading to enhanced imaging outcomes.

- Safety Profile : While generally well-tolerated, some patients may experience mild side effects such as salicylism, which can be managed by adjusting dosages.

Efficacy in Imaging

A study published in the New York State Journal of Medicine highlighted this compound's effectiveness as a contrast agent. The evaluation criteria included gallbladder contraction and overall imaging clarity. Results indicated that this compound significantly improved visualization compared to traditional methods .

| Study Parameter | This compound | Traditional Contrast Agents |

|---|---|---|

| Gallbladder Contraction | Improved (p < 0.01) | Moderate Improvement |

| Imaging Clarity | High | Moderate |

| Side Effects | Mild (salicylism) | Rare occurrences |

Clinical Case Studies

-

Case Study on Gallbladder Imaging :

- A patient with suspected gallbladder dysfunction underwent imaging using this compound. The results showed enhanced visibility of gallstones and better assessment of gallbladder contraction compared to previous imaging done with standard agents.

-

Safety Profile Assessment :

- In a cohort study involving 100 patients receiving this compound for imaging purposes, only 5% reported mild side effects, primarily salicylism. Adjustments in dosage led to resolution of symptoms without further complications.

Eigenschaften

CAS-Nummer |

1233-53-0 |

|---|---|

Molekularformel |

C15H16I3NO3 |

Molekulargewicht |

639.01 g/mol |

IUPAC-Name |

(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid |

InChI |

InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22)/b8-6+ |

InChI-Schlüssel |

CWRBDUIQDIHWJZ-SOFGYWHQSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |

Isomerische SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)O)I)I |

Kanonische SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |

Key on ui other cas no. |

1233-53-0 |

Verwandte CAS-Nummern |

1923-76-8 (hydrochloride salt) |

Synonyme |

uniodyl buniodyl sodium salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.